Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate
Description
Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate is a synthetic organic compound characterized by a benzoate ester core substituted at the meta position with a carboxamide group linked to a 3-(2-chlorophenyl)-5-methylisoxazole moiety. Its molecular formula is C19H15ClN2O4, with a molecular weight of 370.79 g/mol . The compound’s structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for applications in medicinal chemistry or agrochemical research.
Properties
IUPAC Name |
methyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-16(17(22-26-11)14-8-3-4-9-15(14)20)18(23)21-13-7-5-6-12(10-13)19(24)25-2/h3-10H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSNVTBTJWKWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the isoxazole ring, which can be achieved through a cycloaddition reaction involving an alkyne and a nitrile oxide. The resulting isoxazole intermediate is then coupled with a benzoate ester under appropriate reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols
Scientific Research Applications
Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally related analogs, focusing on substituent positions, ester groups, and functional group variations. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Positional Isomerism
The meta vs. para vs. ortho substitution on the benzoate ring significantly impacts molecular geometry and intermolecular interactions. For example:
- Methyl 2-...benzoate (ortho-substituted) may experience steric hindrance between the ester group and the bulky isoxazole-carboxamide moiety, reducing conformational flexibility .
Ester Group Variations
Replacing the methyl ester with a butyl ester (e.g., Butyl 3-...benzoate) increases hydrophobicity and molecular weight. This modification could enhance membrane permeability in biological systems but may reduce aqueous solubility .
Functional Group Analogues
Computational and Experimental Insights
- Docking Studies : Tools like AutoDock4 could predict binding affinities of these analogs to enzymes (e.g., kinases or cytochrome P450), with positional isomerism influencing ligand-receptor complementarity.
- Crystallography : SHELX programs may resolve structural differences in crystal packing between isomers, critical for understanding solubility and stability.
Biological Activity
Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate is a synthetic compound that incorporates an isoxazole moiety and a benzoate group, known for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{16}H_{15}ClN_{2}O_{3}
- Molecular Weight : Approximately 370.786 g/mol
- Boiling Point : ~481.6 °C
- Density : ~1.3 g/cm³ at room temperature
Structural Characteristics
The compound features:
- A chlorophenyl group attached to an isoxazole ring.
- A benzoate moiety that may enhance its lipophilicity and biological activity.
Pharmacological Properties
Research indicates that compounds containing isoxazole rings often exhibit significant biological activities, including:
- Anti-inflammatory Effects : Isoxazole derivatives have shown promise in reducing inflammation through various mechanisms, potentially involving the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some studies suggest that similar compounds may possess antimicrobial properties, making them candidates for further investigation in infectious disease contexts.
The exact mechanisms by which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific biological pathways related to inflammation and microbial resistance.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 4-(2-chlorophenyl)isoxazole-3-carboxylic acid | Contains a chlorophenyl group and an isoxazole ring | Anti-inflammatory properties |
| Methyl 2-(5-methylisoxazol-4-yl)benzoate | Similar benzoate structure but lacks chlorination | Potential antimicrobial activity |
| Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylic acid | Fluorinated variant with similar functional groups | Exhibits cancer cell growth inhibition |
Study on Anti-inflammatory Effects
In a recent study published in MDPI, researchers investigated the anti-inflammatory properties of various isoxazole derivatives, including those structurally related to this compound. The results indicated that certain analogs effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity Investigation
Another study focused on the antimicrobial properties of isoxazole derivatives found that some compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy, indicating that this compound could be a candidate for further evaluation in this context .
Cytotoxicity Assessment
A cytotoxicity assessment performed on various analogs revealed differential effects on cell viability. Notably, specific derivatives did not exhibit significant cytotoxicity at concentrations up to 20 µM, indicating a favorable safety profile for potential therapeutic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
